1,2-Dehydroreticuline is a significant intermediate in the biosynthesis of morphinan alkaloids, which are important compounds in pharmacology due to their analgesic properties. This compound is primarily derived from (S)-reticuline, a precursor in the biosynthetic pathway of various opiate alkaloids. The enzyme responsible for its formation, known as 1,2-dehydroreticuline synthase, catalyzes the oxidation of (S)-reticuline to 1,2-dehydroreticuline in the opium poppy (Papaver somniferum), a plant renowned for its production of opiates .
This compound belongs to the class of isoquinoline alkaloids, characterized by their bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. It is classified as an intermediate in the morphinan alkaloid biosynthesis pathway, which includes other notable compounds such as codeine and morphine .
The enzymatic conversion typically employs 1,2-dehydroreticuline synthase, which operates optimally at a pH of 8.75 and a temperature of 37 degrees Celsius. The enzyme exhibits specificity for (S)-reticuline and (S)-norreticuline as substrates . The reaction mechanism involves the oxidation of the hydroxyl group at position C-1 of reticuline, leading to the formation of the double bond characteristic of 1,2-dehydroreticuline.
The molecular structure of 1,2-dehydroreticuline features a complex arrangement typical of isoquinoline alkaloids. It possesses a bicyclic structure with specific stereochemistry that is critical for its biological activity.
1,2-Dehydroreticuline participates in several key reactions within the morphinan biosynthetic pathway:
The reduction process typically employs nicotinamide adenine dinucleotide phosphate as a cofactor and occurs under mild conditions conducive to maintaining enzyme activity.
The mechanism by which 1,2-dehydroreticuline functions primarily involves its role as an intermediate in the synthesis of morphinan alkaloids. Upon formation, it undergoes stereoselective reduction to yield (R)-reticuline. This transformation is crucial as (R)-reticuline serves as a precursor for several bioactive compounds used in pain management and anesthesia .
The conversion efficiency of 1,2-dehydroreticuline to (R)-reticuline can exceed 99% optical purity under optimized conditions using biocatalysts such as yeast or bacterial systems expressing specific reductases .
1,2-Dehydroreticuline is primarily utilized in:
1,2-Dehydroreticuline (C₁₉H₂₁NO₄) is a quaternary benzylisoquinoline alkaloid (BIA) intermediate characterized by a conjugated enone system within its isoquinoline core. This reactive α,β-unsaturated carbonyl group arises from the oxidation of the C1-N bond in reticuline, significantly increasing electrophilicity at C-1 and facilitating stereospecific reduction. The planar structure features two aromatic rings (benzyl and isoquinoline moieties) linked by a methylene bridge, with the enone system positioned at the isoquinoline C1-C2 bond [1] [2]. Its IUPAC name is 1,2-didehydro-1,2,3,4-tetrahydro-6-methoxy-1-[(3,4-dimethoxyphenyl)methyl]-7-isoquinolinol, reflecting methoxy substitutions at C-6, C-7, C-3', and C-4'. As a transient metabolic intermediate, it exists predominantly as an iminium ion at physiological pH, contributing to its high reactivity and low environmental stability [4].
Table 1: Chemical Identifiers of 1,2-Dehydroreticuline
Identifier Type | Value |
---|---|
CAS Registry | 115052-10-3 |
Molecular Formula | C₁₉H₂₁NO₄ |
Exact Mass | 327.1471 g/mol |
IUPAC Name | (E)-1,2-Didehydroreticuline |
Canonical SMILES | COC1=C(C=C2C=CC(=CN2C1)CC3=CC(=C(C=C3)OC)OC |
InChI Key | OVYJYWDYYSNUOY-UHFFFAOYSA-N |
The existence of 1,2-dehydroreticuline was first postulated through tritium-labeling experiments by Battersby et al. in 1965, which demonstrated significant tritium loss at C-1 during the conversion of (S)-reticuline to morphine in Papaver somniferum. This suggested an oxidation step forming an intermediate that enabled stereochemical inversion [1]. Direct chemical evidence emerged in 1978 when Borkowski et al. isolated 1,2-dehydroreticuline from opium poppy latex and confirmed its efficient incorporation into morphinan alkaloids. A pivotal breakthrough came in 1992 when De-Eknamkul and Zenk purified and characterized 1,2-dehydroreticuline reductase (DRR), which stereospecifically reduced the enone intermediate to (R)-reticuline using NADPH [1]. The missing oxidase component—1,2-dehydroreticuline synthase (DRS)—was identified in 2004 by Loeffler and Zenk in poppy seedlings. This enzyme catalyzed the oxidation of (S)-reticuline to the enone, completing the stereoinversion pathway [1] [2].
1,2-Dehydroreticuline serves as the critical branch point intermediate redirecting carbon flux from general benzylisoquinoline alkaloid (BIA) biosynthesis toward morphinan alkaloids. In Papaver somniferum, the majority of (S)-reticuline undergoes methylation or C-C coupling to form alkaloids like noscapine or berberine. However, DRS diverts a fraction to 1,2-dehydroreticuline, initiating a two-step "epimerization" via the intermediate. DRR then reduces it exclusively to (R)-reticuline—the obligate substrate for salutaridine synthase (CYP719B1), which catalyzes the phenol coupling reaction yielding salutaridine, the first morphinan scaffold [1] [4]. This intermediate’s instability necessitates substrate channeling; in species producing morphinans, DRS and DRR exist as fused domains in the REPI protein (also termed STORR), preventing diffusion-mediated degradation of 1,2-dehydroreticuline into non-productive enamine byproducts [4].
Table 2: Key Intermediates in Morphinan Biosynthesis
Intermediate | Role in Pathway | Enzyme Catalyst |
---|---|---|
(S)-Reticuline | Central BIA branch-point substrate | N/A |
1,2-Dehydroreticuline | Stereochemical inversion intermediate | 1,2-Dehydroreticuline Synthase |
(R)-Reticuline | Substrate for salutaridine synthase | 1,2-Dehydroreticuline Reductase |
Salutaridine | First morphinan scaffold | Salutaridine Synthase (CYP719B1) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0